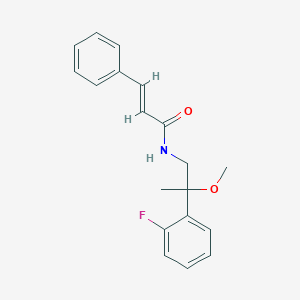

N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide

Descripción general

Descripción

N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide is a synthetic organic compound that belongs to the class of cinnamamide derivatives It is characterized by the presence of a cinnamamide moiety attached to a 2-(2-fluorophenyl)-2-methoxypropyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide typically involves the reaction of cinnamoyl chloride with 2-(2-fluorophenyl)-2-methoxypropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and increase yield. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cinnamamide moiety to the corresponding amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide is an organic compound with the molecular formula C15H12FNO. The synthesis of this compound can be achieved through various methods, typically involving the reaction of cinnamic acid derivatives with amine reagents. Purification techniques such as recrystallization or column chromatography are commonly employed to achieve high purity levels.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various strains of bacteria and fungi. In a study evaluating its effectiveness against Gram-positive bacteria, it demonstrated potent inhibition, suggesting its potential as an antimicrobial agent in therapeutic applications .

Anticancer Properties

The compound has shown promising anticancer effects in various studies. For instance, derivatives of cinnamamide have been reported to exhibit antiproliferative activity against human breast cancer cells (MCF-7) with IC50 values as low as 0.17 µg/mL . Additionally, this compound may induce apoptosis in cancer cells by activating specific signaling pathways .

Antioxidant Effects

This compound has been found to activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, enhancing cellular antioxidant responses. This activation leads to increased synthesis of glutathione, a critical antioxidant in cellular defense against oxidative stress .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various cinnamamide derivatives, this compound was shown to have a minimum inhibitory concentration (MIC) ranging from 4 to 64 µg/mL against M. tuberculosis, indicating its potential as an antitubercular agent .

Case Study 2: Anticancer Activity

A series of experiments demonstrated that this compound derivatives significantly inhibited the growth of cancer cell lines, including MCF-7 and HCT-116. The structure-activity relationship analysis revealed that modifications on the phenyl ring greatly influenced the compound's efficacy .

Case Study 3: Antioxidant Mechanism

In HepG2 cells, treatment with this compound resulted in a dose-dependent increase in Nrf2 target gene expression, correlating with enhanced glutathione levels and reduced oxidative damage . This suggests its potential utility in antioxidative therapies.

Data Tables

Mecanismo De Acción

The mechanism of action of N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of cellular processes that are essential for the survival and proliferation of cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

N-(2-fluorophenyl)cinnamamide: A structurally similar compound with a fluorophenyl group attached to the cinnamamide moiety.

Cinnamamide-chalcone derivatives: These compounds have a chalcone moiety attached to the cinnamamide structure and exhibit similar biological activities.

Uniqueness

N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide is unique due to the presence of the 2-(2-fluorophenyl)-2-methoxypropyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its ability to interact with specific molecular targets and improve its efficacy as a therapeutic agent.

Actividad Biológica

N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide is a synthetic compound that belongs to the class of cinnamic amides. This compound has garnered attention due to its potential biological activities, particularly its interaction with various cellular pathways and its implications in cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects on specific cell lines, and relevant case studies.

This compound primarily targets the epidermal growth factor receptor (EGFR) , a receptor tyrosine kinase involved in the regulation of cell proliferation and survival. The interaction with EGFR leads to inhibition of its activity, which is crucial in the context of tumor progression. This inhibition can enhance the sensitivity of cancer cells to various antitumor drugs and potentially decrease tumor growth rates.

The compound exhibits significant biochemical properties, including:

- Antiproliferative Activity : It has been shown to exert antiproliferative effects on human breast cancer cell lines, notably MCF-7 cells. The inhibition of EGFR results in disrupted signal transduction pathways that are essential for cancer cell survival and proliferation.

- Molecular Interactions : this compound interacts at the molecular level with EGFR, suggesting that it may alter gene expression through binding interactions that lead to either enzyme inhibition or activation.

Cellular Effects

The biological activity of this compound is characterized by several cellular effects:

- Cytotoxicity : In vitro studies indicate that this compound demonstrates cytotoxic effects against various cancer cell lines, including liver cancer cells (HepG2) and breast cancer cells (MCF-7) with IC50 values indicating effective concentrations for inhibiting cell growth .

- Induction of Apoptosis : Research indicates that treatment with this compound can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways, evidenced by increased expression of pro-apoptotic proteins like p53 and Bax, along with downregulation of anti-apoptotic proteins such as Bcl-2 .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

-

Antiproliferative Studies : A study reported that derivatives of cinnamamide exhibited varying levels of cytotoxicity against HepG2 liver cancer cells. The compound N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone demonstrated an IC50 value of 4.23 μM, indicating strong antiproliferative activity comparable to established drugs like staurosporin .

Compound IC50 (μM) Target Cell Line N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone 4.23 HepG2 Staurosporin 5.59 HepG2 This compound TBD MCF-7 - Nrf2 Pathway Activation : Another study highlighted that certain cinnamamide derivatives activate the Nrf2/ARE pathway, which is crucial for cellular defense against oxidative stress. The compound showed significant luciferase activity in HepG2 cells without cytotoxic effects, suggesting a protective role against oxidative damage .

- Structure-Activity Relationships : Research into structure-activity relationships (SAR) has revealed that modifications on the phenyl ring significantly influence the biological activity of cinnamamide derivatives. Electron-donating groups enhance activity while electron-withdrawing groups reduce it .

Propiedades

IUPAC Name |

(E)-N-[2-(2-fluorophenyl)-2-methoxypropyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO2/c1-19(23-2,16-10-6-7-11-17(16)20)14-21-18(22)13-12-15-8-4-3-5-9-15/h3-13H,14H2,1-2H3,(H,21,22)/b13-12+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDDHYOERGEHFH-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C=CC1=CC=CC=C1)(C2=CC=CC=C2F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CNC(=O)/C=C/C1=CC=CC=C1)(C2=CC=CC=C2F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.